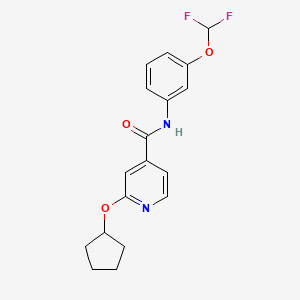

![molecular formula C15H11N3O3S B2708905 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251609-24-1](/img/structure/B2708905.png)

4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

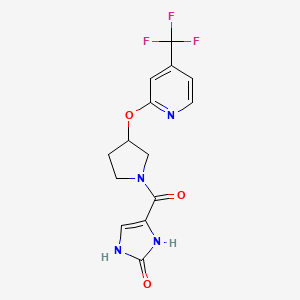

The compound “4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one” is a derivative of 2H-1,4-Benzoxazin-3(4H)-one . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is a benzoxazine derivative, which is a type of heterocyclic compound that includes a benzene ring fused to an oxazine ring .

Scientific Research Applications

Antimicrobial Activities

Derivatives of 1,2,4-triazole, including those similar in structure to 4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit moderate to good activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces, suggesting their application in corrosion protection technologies (Ammal et al., 2018).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety have shown promising nematocidal activity against Bursaphelenchus xylophilus. Some compounds outperformed commercial nematicides, indicating potential for agricultural applications (Liu et al., 2022).

Crystal Structure Analysis

The crystal structure of certain 1,3,4-oxadiazole-2-thione derivatives has been determined, providing insights into their molecular conformation and potential interactions. This structural information is crucial for the development of new materials and drugs (Al-Omary et al., 2015).

Antiproliferative Activities

N-Mannich bases of 1,3,4-oxadiazole derivatives have been synthesized and tested for their antimicrobial and anti-proliferative activities against various cancer cell lines. Some derivatives showed potent activity, suggesting their potential in cancer therapy (Al-Wahaibi et al., 2021).

Analgesic and Anti-inflammatory Activities

Several 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety have been synthesized and assessed for their analgesic and anti-inflammatory activities. The study revealed compounds with significant activities, highlighting their therapeutic potential (Dewangan et al., 2016).

Mechanism of Action

Target of action

The compound contains a thiophene ring, a 1,2,4-oxadiazole ring, and a 1,4-benzoxazin-3-one ring. Compounds containing these rings have been found to exhibit a variety of biological activities . .

Biochemical pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Result of action

Given the biological activities of similar compounds, it could potentially have anti-inflammatory, anticancer, or antimicrobial effects .

properties

IUPAC Name |

4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c19-14-9-20-11-5-2-1-4-10(11)18(14)8-13-16-15(17-21-13)12-6-3-7-22-12/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBTYFBKNFDRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

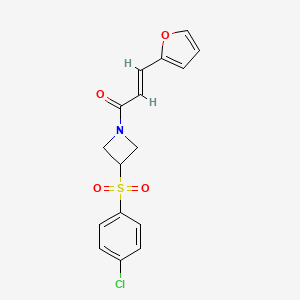

![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)

![3-fluoro-4-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708835.png)

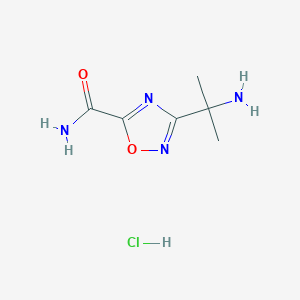

![1-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2708838.png)

![(E)-2-cyano-N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2708839.png)

![3-{[7-(4-fluoroanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2708843.png)